1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine
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Overview
Description
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine is an organic compound with a unique structure that combines a thieno ring and a pyridine ring
Preparation Methods
The synthesis of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine typically involves multi-step reactions. One common synthetic route starts with the preparation of the thieno[3,2-b]pyridine core, followed by the introduction of the ethan-1-amine group. The reaction conditions often involve the use of reagents such as bromine, potassium carbonate, and palladium catalysts. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine can be compared with other similar compounds, such as:
1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one: This compound has a ketone group instead of an amine group, leading to different chemical reactivity and biological activity.
1-(Pyridin-2-yl)ethan-1-amine: This compound lacks the thieno ring, which may result in different properties and applications.
1-(Thieno[3,2-b]pyridin-6-yl)ethanone: Similar to the first compound, but with a different functional group, affecting its chemical and biological behavior.
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-thieno[3,2-b]pyridin-6-ylethanamine |
InChI |
InChI=1S/C9H10N2S/c1-6(10)7-4-9-8(11-5-7)2-3-12-9/h2-6H,10H2,1H3 |
InChI Key |
LEGSILFBZBBZMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=CS2)N=C1)N |
Origin of Product |
United States |
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